An In-depth Technical Guide to the Crystal Structures of Manganese Boride Phases
An In-depth Technical Guide to the Crystal Structures of Manganese Boride Phases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structures of various manganese boride phases. The information is curated for researchers and scientists, with a focus on quantitative data and detailed experimental methodologies.
Introduction to Manganese Borides
Manganese borides are a fascinating class of materials exhibiting a wide range of crystal structures and physical properties, including remarkable hardness, magnetic behavior, and catalytic activity. The arrangement of boron atoms within the manganese lattice dictates the overall structure and, consequently, the material's characteristics. The complexity of the boron network evolves from isolated atoms to chains, layers, and three-dimensional frameworks as the boron content increases. Understanding the precise crystal structure of each phase is crucial for structure-property correlation and the rational design of new materials.
Crystal Structure Data of Manganese Boride Phases
The following tables summarize the crystallographic data for the most common manganese boride phases. The data has been compiled from various crystallographic databases and peer-reviewed publications.
Table 1: Crystal Structure of Mn2B [1][2]
| Parameter | Value |
| Chemical Formula | Mn2B |
| Crystal System | Tetragonal |
| Space Group | I4/mcm (No. 140) |
| Lattice Parameters | a = 5.07 Å |
| c = 4.10 Å | |
| α = β = γ = 90° | |
| Atomic Positions | Atom |
| Mn | |
| B |
Table 2: Crystal Structure of MnB [3][4]
| Parameter | Value |
| Chemical Formula | MnB |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Lattice Parameters | a = 5.6377 Å |
| b = 2.9945 Å | |
| c = 4.1795 Å | |
| α = β = γ = 90° | |
| Atomic Positions | Atom |
| Mn | |
| B |
Table 3: Crystal Structure of Mn3B4 [5]
| Parameter | Value |
| Chemical Formula | Mn3B4 |
| Crystal System | Orthorhombic |
| Space Group | Immm (No. 71) |
| Lattice Parameters | a = 2.94 Å |
| b = 12.88 Å | |
| c = 3.01 Å | |
| α = β = γ = 90° | |
| Atomic Positions | Atom |
| Mn1 | |
| Mn2 | |
| B1 | |
| B2 |
Table 4: Crystal Structure of MnB2 [6]
| Parameter | Value |
| Chemical Formula | MnB2 |
| Crystal System | Hexagonal |
| Space Group | P6/mmm (No. 191) |
| Lattice Parameters | a = 3.007 Å |
| c = 3.037 Å | |
| α = β = 90°, γ = 120° | |
| Atomic Positions | Atom |
| Mn | |
| B |
Table 5: Crystal Structure of MnB4 [7]
| Parameter | Value |
| Chemical Formula | MnB4 |
| Crystal System | Monoclinic |
| Space Group | C2/m (No. 12) |
| Lattice Parameters | a = 5.5029 Å |
| b = 5.3669 Å | |
| c = 2.9487 Å | |
| β = 122.710° | |
| Atomic Positions | Atom |
| Mn | |
| B |
Experimental Protocols
The synthesis and characterization of manganese boride phases often involve high-temperature and high-pressure techniques, followed by detailed structural analysis.
Synthesis: High-Pressure High-Temperature (HPHT) Method
A prevalent method for synthesizing various manganese boride phases is the High-Pressure High-Temperature (HPHT) technique.[8][9][10] This method allows for the formation of dense, polycrystalline samples.
-
Starting Materials: High-purity manganese powder (e.g., 99.9%) and amorphous or crystalline boron powder (e.g., 99.9%).
-
Stoichiometric Mixing: The powders are mixed in the desired molar ratios corresponding to the target manganese boride phase (e.g., 2:1 for Mn2B, 1:1 for MnB, 1:2 for MnB2).
-
Pressing: The mixed powders are typically cold-pressed into a pellet.
-
Encapsulation: The pellet is placed in a crucible, often made of hexagonal boron nitride (hBN) to prevent reactions with the container, and then assembled into a high-pressure cell.
-
HPHT Conditions: The assembly is subjected to high pressures, typically in the range of 3 to 5 GPa, and high temperatures, ranging from 1000 to 2000 °C. The specific conditions and holding times are optimized for each phase.[11]
-
Quenching and Recovery: After the desired reaction time, the sample is rapidly cooled to room temperature, and the pressure is slowly released. The synthesized sample is then recovered from the cell.
Characterization: X-ray Diffraction (XRD) and Rietveld Refinement
X-ray diffraction is the primary technique for identifying the crystalline phases and determining their crystal structures.
-
Sample Preparation: The synthesized bulk material is crushed into a fine powder to ensure random orientation of the crystallites.
-
Data Collection: Powder XRD patterns are collected using a diffractometer, typically with Cu Kα radiation. Data is collected over a wide 2θ range to capture a sufficient number of diffraction peaks.
-
Phase Identification: The experimental XRD pattern is compared with standard diffraction patterns from databases (e.g., the Inorganic Crystal Structure Database - ICSD) to identify the phases present in the sample.
-
Rietveld Refinement: For a detailed structural analysis, Rietveld refinement is performed using specialized software (e.g., GSAS, FullProf).[12][13][14] This method involves fitting a calculated diffraction pattern to the experimental data by refining various parameters, including:
-
Lattice parameters
-
Atomic positions
-
Site occupancy factors
-
Thermal displacement parameters
-
Peak profile parameters (to model the shape of the diffraction peaks)
-
Background parameters
-
The goodness of the fit is evaluated using statistical indicators such as Rwp (weighted profile R-factor) and χ² (chi-squared). A successful Rietveld refinement provides accurate values for the crystal structure parameters listed in the tables above.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of manganese boride phases.
Evolution of Boron Substructures
The crystal structures of manganese borides are systematically related to their boron content. As the B/Mn ratio increases, the boron atoms form increasingly complex and connected substructures.
Simplified Crystal Structure of MnB2
This diagram shows a simplified representation of the AlB2-type crystal structure of MnB2, highlighting the alternating layers of manganese and boron atoms.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Materials Data on Mn2B by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. mp-585: MnB2 (hexagonal, P6/mmm, 191) [legacy.materialsproject.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Investigating the exotic magnetic properties in manganese diboride, a borophene intercalation compound [frontiersin.org]
- 10. Boron concentration drives boron substructure and properties derivation in manganese borides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]
